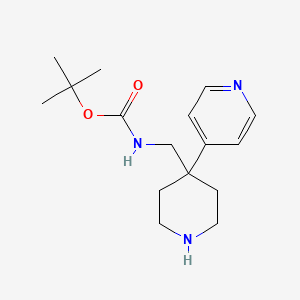

tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a piperidine-based carbamate derivative featuring a pyridin-4-yl substituent on the piperidine ring and a tert-butyl carbamate group. This compound is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural flexibility allows for modifications that optimize binding affinity, solubility, and metabolic stability .

Propriétés

Formule moléculaire |

C16H25N3O2 |

|---|---|

Poids moléculaire |

291.39 g/mol |

Nom IUPAC |

tert-butyl N-[(4-pyridin-4-ylpiperidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-12-16(6-10-18-11-7-16)13-4-8-17-9-5-13/h4-5,8-9,18H,6-7,10-12H2,1-3H3,(H,19,20) |

Clé InChI |

JNSKQRNGMRTRSY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=NC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Reductive Amination of Piperidin-4-one Derivatives

A scalable and efficient route to piperidin-4-yl carbamates involves the reductive amination of 1-benzylpiperidin-4-one with ammonia, followed by deprotection and carbamate formation. This method is advantageous due to the use of commercially available raw materials and high yields suitable for large-scale synthesis.

-

- React 1-benzylpiperidin-4-one with ammonia in the presence of Raney Nickel catalyst under reductive amination conditions.

- Remove the benzyl protecting group via hydrogenolysis to yield piperidin-4-amine.

- React the free amine with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

- Introduce the pyridin-4-yl substituent via nucleophilic substitution or cross-coupling reactions on the piperidine ring.

Reference : This method is supported by the work of Devarasetty et al., who developed an improved scalable process for methyl piperidin-4-yl carbamate salts, which can be adapted for tert-butyl carbamates.

Carbamate Formation Using Di-tert-butyl Dicarbonate (Boc2O)

The protection of the piperidine nitrogen as a tert-butyl carbamate is commonly achieved by reaction with di-tert-butyl dicarbonate under mild conditions.

-

- Dissolve the amine intermediate in anhydrous dichloromethane (DCM).

- Cool the solution in an ice-water bath.

- Add di-tert-butyl dicarbonate slowly and stir at room temperature for 18 hours.

- Remove solvent under reduced pressure and purify the product by flash chromatography or crystallization.

-

- Yields typically range from 60-70%.

- 1H NMR confirms the presence of the tert-butyl group (singlet near 1.48 ppm) and carbamate NH.

- IR spectra show characteristic carbamate C=O stretch near 1680 cm^-1.

Reference : This method is detailed in synthetic protocols by the Royal Society of Chemistry.

Purification and Characterization

- Crystallization : The crude tert-butyl carbamate product is often crystallized from mixtures of isopropyl ether and n-heptane to achieve high purity.

- Filtration and Drying : Suction filtration followed by drying under vacuum yields the pure product.

- Analytical Techniques :

- NMR spectroscopy (1H and 13C) for structural confirmation.

- IR spectroscopy for functional group analysis.

- Mass spectrometry (HRMS) for molecular weight verification.

- Elemental analysis to confirm purity.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | 1-Benzylpiperidin-4-one, NH3, Raney Ni | 25-60 | 4-6 | 70-85 | Efficient large-scale synthesis |

| Benzyl deprotection | H2, Pd/C | RT | 2-4 | >90 | Hydrogenolysis to free amine |

| Boc protection | Di-tert-butyl dicarbonate, DCM | 0 to RT | 18 | 60-70 | Mild conditions, high purity |

| Pyridin-4-yl substitution | Pd2(dba)3, Xantphos, t-BuONa, 4-pyridylboronic acid | 85 | 6 | 50-65 | Pd-catalyzed cross-coupling |

| Purification | Crystallization (isopropyl ether/n-heptane) | Ambient | 1-3 | - | Enhances purity to >98% |

Summary of Research Findings

- The preparation of this compound is best achieved via a convergent approach combining reductive amination, carbamate protection, and palladium-catalyzed coupling.

- The use of di-tert-butyl dicarbonate is the preferred method for carbamate formation due to its mildness and efficiency.

- Pd-catalyzed cross-coupling allows for selective introduction of the pyridin-4-yl group with good yields.

- Purification by crystallization and chromatographic techniques ensures high purity suitable for pharmaceutical or research applications.

- Reaction conditions such as temperature, molar ratios, and reaction times are critical for optimizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine or piperidine rings.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce partially or fully reduced analogs.

Applications De Recherche Scientifique

tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Industry: It may be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Role of Pyridinyl Substituents

Electronic and Steric Effects

- Chloronicotinoyl derivatives () exhibit increased reactivity, making them suitable for covalent inhibitor design.

Pharmacokinetic Optimization

Metabolic Stability

- Pivaloyl-protected derivatives () demonstrate resistance to esterase-mediated hydrolysis, extending half-life in vivo.

Activité Biologique

tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 303.42 g/mol. The compound features a tert-butyl group, a pyridine ring, and a piperidine structure, which are known to influence its pharmacological properties.

Chemical Structure

The structural representation of the compound can be summarized as follows:

Antimicrobial Properties

Recent studies highlight the antimicrobial potential of tert-butyl carbamates, including this specific compound. The increasing resistance of bacteria to conventional antibiotics necessitates the exploration of new compounds with antibacterial properties. Research suggests that carbamate derivatives can exhibit significant activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

Interaction with Drug Transporters

The compound has been evaluated for its interaction with P-glycoprotein (P-gp), an important drug transporter involved in the efflux of drugs from cells. Compounds that modulate P-gp activity can enhance the bioavailability of co-administered drugs by inhibiting their efflux. In vitro studies indicate that certain analogs of this compound can stimulate ATPase activity in P-gp, suggesting a potential role as a P-gp modulator .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various carbamate derivatives showed that this compound exhibited promising results in inhibiting bacterial growth in culture, particularly against Gram-positive strains such as Staphylococcus aureus and Gram-negative strains including Escherichia coli .

- Animal Models : In vivo experiments demonstrated that the compound could reduce tumor volume in mouse models when administered alongside standard chemotherapy agents. This suggests not only antibacterial properties but also potential anticancer effects, possibly through modulation of drug transport mechanisms .

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | P-gp Modulation | Tumor Volume Reduction |

|---|---|---|---|

| This compound | Moderate | Yes | Significant |

| Other Carbamate Derivative A | High | No | Minimal |

| Other Carbamate Derivative B | Low | Yes | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.